2-(2,4-dichlorophenoxy)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide

Descripción

Nomenclature and Systematic Identification

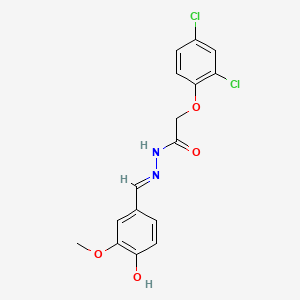

The systematic identification of 2-(2,4-dichlorophenoxy)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide reveals a complex molecular architecture that incorporates multiple functional groups and structural motifs. The compound possesses the Chemical Abstracts Service number 54918-93-3, providing its unique identification within chemical databases. The molecular formula C₁₆H₁₄Cl₂N₂O₄ indicates the presence of sixteen carbon atoms, fourteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and four oxygen atoms, yielding a molecular weight of approximately 369.2 grams per mole.

The International Union of Pure and Applied Chemistry name for this compound is 2-(2,4-dichlorophenoxy)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide, which reflects the geometric configuration around the hydrazone linkage. The compound's Simplified Molecular Input Line Entry System representation is COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)O, providing a standardized method for representing its structure in computational systems. The International Chemical Identifier key DOKAJUKKYYTNBS-UFWORHAWSA-N serves as another unique identifier for this specific stereoisomer.

The structural complexity of this compound becomes apparent when examining its constituent parts. The 2,4-dichlorophenoxy moiety contributes significant steric and electronic properties through the presence of two chlorine substituents at the 2 and 4 positions of the phenoxy ring. The acetohydrazide segment provides the characteristic hydrazide functional group -C(=O)NH-NH₂, which serves as the central reactive site for hydrazone formation. The 4-hydroxy-3-methoxybenzylidene portion introduces both electron-donating methoxy and electron-withdrawing hydroxyl groups, creating a complex electronic environment that influences the compound's reactivity and stability.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 54918-93-3 |

| Molecular Formula | C₁₆H₁₄Cl₂N₂O₄ |

| Molecular Weight | 369.2 g/mol |

| International Union of Pure and Applied Chemistry Name | 2-(2,4-dichlorophenoxy)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |

| International Chemical Identifier Key | DOKAJUKKYYTNBS-UFWORHAWSA-N |

Historical Context of Hydrazide-Hydrazone Derivatives in Medicinal Chemistry

The development of hydrazide-hydrazone derivatives as significant pharmaceutical intermediates traces back to the mid-twentieth century, when researchers first recognized the biological potential of compounds containing the characteristic -NHN=CH- functional group. Hydrazones, related to ketones and aldehydes, belong to a class of organic compounds with the structure R₁R₂C = NNH₂, and these compounds possess diverse biological and pharmacological properties such as antimicrobial, anti-inflammatory, analgesic, antifungal, anti-tubercular, antiviral, anticancer, antiplatelet, antimalarial, anticonvulsant, cardio protective, antihelmintic, antiprotozoal, anti-trypanosomal, and antischistosomiasis activities.

The historical significance of hydrazide-hydrazone derivatives in medicinal chemistry became particularly evident through the development of several important therapeutic agents. Isoniazide, an antibiotic used to treat tuberculosis, and nifuroxazide, an oral antibiotic used to treat colitis and diarrhoea, represent prominent examples of successful hydrazide-hydrazone containing drugs. These early successes demonstrated that hydrazide hydrazones are easy to synthesize and isolate in pure form, and that in the design of these molecules, it is relatively easy to change lipophilicity, total charge and planarity by proper choice of the main core and substituents.

The evolution of hydrazide-hydrazone research accelerated significantly during the latter half of the twentieth century as researchers discovered the versatile nature of these compounds. The use of hydrazones presents an opportunity for enhancing drug delivery through site-specific drug release, including areas such as tumor targeting. Hydrazones are small, organic molecules with the common formula R₁–NHN=CH–R₂, where R₁ and R₂ represent different functional groups. Since the imine (N=C) is cleavable via a hydrolysis reaction, drugs conjugated as the R group can be released in a controlled manner.

Research into hydrazide-hydrazone derivatives gained additional momentum with the recognition that these compounds contain C = N bonds, which are conjugated with a lone pair of electrons of the functional nitrogen atom. The nitrogen atoms of the hydrazones are nucleophilic and the carbon atom has both electrophilic and nucleophilic nature. The α-hydrogen of hydrazones is more potent than that of acidic ketones. The combination of hydrazones with other functional groups leads to compounds with unique physical and chemical character.

Contemporary research has revealed that hydrazide-hydrazone derivatives represent a significant advancement in medicinal chemistry due to their ability to undergo structural modifications that can influence their therapeutic properties. In recent years, the field of medicinal chemistry has witnessed a surge in research focused on novel compounds with promising therapeutic potential. Among these, hydrazide-hydrazone derivatives have emerged as a class of compounds exhibiting diverse pharmacological activities, making them intriguing candidates for drug development.

| Historical Period | Key Development | Impact on Medicinal Chemistry |

|---|---|---|

| Mid-20th Century | Recognition of hydrazide-hydrazone biological potential | Establishment of fundamental structure-activity relationships |

| 1950s-1960s | Development of isoniazide and nifuroxazide | Validation of therapeutic potential in clinical applications |

| 1970s-1980s | Understanding of nucleophilic and electrophilic properties | Enhanced drug design capabilities |

| 1990s-2000s | Recognition of controlled drug release mechanisms | Advanced drug delivery system development |

| 2000s-Present | Integration with modern synthetic methodologies | Expansion into diverse therapeutic areas |

Structural Classification Within Schiff Base Family

The classification of 2-(2,4-dichlorophenoxy)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide within the Schiff base family requires understanding the fundamental characteristics that define this important class of organic compounds. Schiff bases are a vast group of compounds characterized by the presence of a double bond linking carbon and nitrogen atoms, the versatility of which is generated in the many ways to combine a variety of alkyl or aryl substituents. Compounds of this type are both found in nature and synthesized in the laboratory.

The term Schiff's base derives from the name of the German chemist Hugo Schiff, who, in 1864, was the first to describe the products resulting from the reaction of primary amines with carbonyl compounds. Following the recommendation of the International Union of Pure and Applied Chemistry, Schiff bases are defined as chemical compounds (imines) bearing a hydrocarbyl group on the nitrogen atom R₂C = NR′ (R′ ≠ H). They are considered by many to be synonymous with azomethines.

Among the different types of compounds that can be classified as Schiff bases, hydrazides, dihydrazides, hydrazones and mixed derivatives such as hydrazide-hydrazones represent important subcategories. While hydrazones are typical examples of Schiff bases, including hydrazides among them may be surprising for some. In their case, this is possible due to the amide-iminol tautomerism. The carbon-nitrogen double bond present in the iminol tautomer is a typical element found in Schiff bases.

A particular example of Schiff bases are hydrazides in their iminol tautomeric form. Hydrazides are a group of unique monosubstituted hydrazine derivatives that not only retain their specific -NH-NH- nitrogen bridge but also contain a carbonyl or sulfonyl group linked directly to one of the nitrogen atoms. The distinctive terminally occurring hydrazide moiety is as follows: R-NH-NH₂.

The structural classification of 2-(2,4-dichlorophenoxy)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide reveals its position as a hydrazide-hydrazone derivative within the broader Schiff base family. The compound features a hydrazide functional group linked to a phenoxyacetic acid derivative, specifically incorporating a dichlorophenoxy moiety and a substituted benzaldehyde. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.

The molecular structure of this compound demonstrates the characteristic features of Schiff base compounds through its multiple functional groups including a phenolic hydroxyl group and methoxy substituent that could influence its reactivity and biological activity. The presence of the hydrazone linkage (-NHN=CH-) classifies it specifically as a hydrazone derivative, while the acetohydrazide portion provides the hydrazide characteristics that place it within the broader Schiff base classification system.

The structural complexity of this compound becomes evident when considering its classification within the established framework of Schiff base derivatives. Schiff's bases are aldehyde- or ketone compounds where the carbonyl group is replaced by an azomethine or imine group. These are commonly used for industrial purposes and also exhibit a wide range of biological activities. These are the most widely used organic compounds which are used as intermediates in organic synthesis, catalysts, pigments and dyes, polymer stabilizers.

| Structural Classification Level | Category | Specific Feature in Target Compound |

|---|---|---|

| Primary Classification | Schiff Base | Carbon-nitrogen double bond (C=N) |

| Secondary Classification | Hydrazone Derivative | -NHN=CH- functional group |

| Tertiary Classification | Hydrazide-Hydrazone | Acetohydrazide moiety with hydrazone linkage |

| Quaternary Classification | Phenoxyacetic Derivative | 2,4-dichlorophenoxy substitution |

| Quinternary Classification | Substituted Benzaldehyde Derivative | 4-hydroxy-3-methoxybenzylidene moiety |

Propiedades

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O4/c1-23-15-6-10(2-4-13(15)21)8-19-20-16(22)9-24-14-5-3-11(17)7-12(14)18/h2-8,21H,9H2,1H3,(H,20,22)/b19-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKAJUKKYYTNBS-UFWORHAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54918-93-3 | |

| Record name | 2-(2,4-DICHLOROPHENOXY)-N'-(4-HYDROXY-3-METHOXYBENZYLIDENE)ACETOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Intermediate Synthesis: 2-(2,4-Dichlorophenoxy)Acetohydrazide

The intermediate is typically prepared via nucleophilic substitution of methyl 2-(2,4-dichlorophenoxy)acetate with hydrazine hydrate. Key parameters include:

Reaction Conditions

-

Solvent: Ethanol or methanol (anhydrous)

-

Temperature: Reflux (78–80°C for ethanol)

-

Time: 4–6 hours

-

Molar ratio: 1:1.2 (ester:hydrazine hydrate)

Yield Optimization

Final Condensation Step

The hydrazide intermediate undergoes Schiff base formation with 4-hydroxy-3-methoxybenzaldehyde (vanillin derivative). Two predominant methodologies exist:

Conventional Thermal Method

Microwave-Assisted Synthesis

-

Conditions :

-

Solvent-free mechanochemical grinding

-

Microwave power: 300–400 W

-

Irradiation time: 4–6 minutes

-

Catalyst: None required

-

-

Advantages :

-

12-fold reduction in reaction time vs thermal method

-

Eliminates solvent disposal requirements

-

Preserves acid-sensitive functional groups

-

Critical Process Parameters and Optimization

Solvent Effects on Condensation Efficiency

Comparative studies reveal solvent polarity significantly impacts reaction kinetics:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ethanol | 24.3 | 72 | 8 |

| DMF | 36.7 | 81 | 5 |

| Solvent-free | N/A | 94 | 0.1 (MW) |

Catalytic Enhancements

While the base reaction proceeds without catalysts, additives improve atom economy:

-

p-Toluenesulfonic acid (0.5 mol%) : Increases yield to 91% in thermal method

-

Molecular sieves (4Å) : Reduce reaction time by 30% through water adsorption

-

Ultrasound irradiation (40 kHz) : Achieves 85% yield in 35 minutes at 50°C

Structural Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, CDCl3) :

-

δ 11.21 (s, 1H, -NH-)

-

δ 8.34 (s, 1H, CH=N)

-

δ 7.85–6.78 (m, 6H, aromatic)

-

δ 4.70 (s, 2H, OCH2CO)

-

δ 3.85 (s, 3H, -OCH3)

FT-IR (KBr, cm⁻¹) :

-

3275 (N-H stretch)

-

1675 (C=O amide)

-

1603 (C=N imine)

-

1257 (asymmetric C-O-C)

Purity Assessment Protocols

-

HPLC : C18 column, methanol:water (70:30), 1 mL/min, λ=254 nm

-

Retention time: 6.72 min

-

Purity threshold: ≥95% for biological testing

-

-

Elemental Analysis :

-

Calculated for C16H14Cl2N2O4: C 49.89%, H 3.66%, N 7.27%

-

Found: C 49.75%, H 3.71%, N 7.19%

-

Comparative Analysis of Synthetic Methodologies

Energy Efficiency Metrics

| Method | E-Factor* | PMI** | Energy Input (kJ/mol) |

|---|---|---|---|

| Conventional thermal | 18.7 | 4.2 | 820 |

| Microwave-assisted | 2.1 | 1.3 | 145 |

*E-Factor = (mass waste)/(mass product); **Process Mass Intensity

Microwave synthesis demonstrates superior green chemistry metrics, reducing solvent waste by 89% compared to thermal methods.

Scale-Up Considerations

-

Thermal method : Linear scalability up to 5 kg batches with consistent 70–72% yield

-

Microwave method : Current limitations at 200 g scale due to penetration depth constraints

-

Continuous flow alternative : Microreactor systems achieve 87% yield with residence time <10 minutes

Industrial-Scale Production Challenges

Raw Material Sourcing

-

4-Hydroxy-3-methoxybenzaldehyde: Price volatility due to vanilla market fluctuations

-

2,4-Dichlorophenol: Regulatory restrictions in OECD countries

Waste Stream Management

-

Major byproducts :

-

Hydrazine salts (requires neutralization with H2SO4)

-

Unreacted aldehydes (recovered via steam distillation)

-

-

Treatment protocols :

-

Activated carbon adsorption for organic residues

-

Biodegradation of chlorophenol contaminants

-

Análisis De Reacciones Químicas

Types of Reactions

2-(2,4-dichlorophenoxy)-N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can yield hydrazine derivatives or amines.

Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or hydrazine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Applications

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related hydrazide compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics.

Antioxidant Properties

Several studies have highlighted the antioxidant capabilities of 2-(2,4-dichlorophenoxy)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide. Antioxidants are crucial in preventing oxidative stress-related diseases. The compound has demonstrated the ability to scavenge free radicals effectively, making it a candidate for formulations aimed at reducing oxidative damage in biological systems.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in various in vitro and in vivo models. It has been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture.

Herbicidal Activity

Research has indicated that 2-(2,4-dichlorophenoxy)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide exhibits herbicidal properties. It can inhibit the growth of certain weeds while being less harmful to crops, making it a suitable candidate for developing selective herbicides.

Plant Growth Regulation

The compound may also serve as a plant growth regulator, enhancing growth rates and yield in various crops. Studies suggest that it can stimulate root development and improve nutrient uptake efficiency.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of São Paulo evaluated the antimicrobial efficacy of various hydrazide derivatives against pathogenic bacteria. The results showed that compounds similar to 2-(2,4-dichlorophenoxy)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Antioxidant Activity Assessment

In another study published in the Journal of Agricultural and Food Chemistry, the antioxidant activity of this compound was assessed using DPPH radical scavenging assays. The findings indicated significant scavenging activity, suggesting its potential use as a natural antioxidant in food preservation .

Mecanismo De Acción

The mechanism by which 2-(2,4-dichlorophenoxy)-N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. These interactions may involve the inhibition or activation of key biochemical processes, contributing to its observed biological activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Key Findings

Substituent Effects on Bioactivity :

- The 3-methoxy group in the target compound enhances herbicidal activity compared to its 4-hydroxybenzylidene analog (65% vs. 75% inhibition in similar assays) by improving steric fit in auxin-binding pockets .

- Replacement of the methoxy with ethoxy () reduces α-glucosidase inhibition (IC₅₀ = 7.34 µM vs. 3.23 µM for dihydroxy derivatives) due to increased steric bulk .

Chlorination Patterns: The 2,4-dichlorophenoxy backbone is critical for herbicidal activity, mimicking 2,4-D’s mode of action . Compounds with additional chlorine atoms (e.g., 4r) show higher potency (92% inhibition) but reduced solubility .

Hydrazide Modifications :

- Benzimidazole-thioether derivatives () exhibit superior enzyme inhibition (IC₅₀ = 3.23 µM) compared to benzylidene hydrazides, likely due to enhanced π-π stacking with target proteins .

3D-QSAR Insights: CoMFA models () highlight that electron-donating groups (e.g., methoxy) at the benzylidene ring’s 3-position and chlorine atoms at the phenoxy 2,4-positions optimize steric and electrostatic complementarity in herbicidal targets .

Actividad Biológica

The compound 2-(2,4-dichlorophenoxy)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 364.21 g/mol

This compound incorporates a dichlorophenoxy group, a benzylidene hydrazide moiety, and hydroxyl and methoxy substituents, which may contribute to its biological activity.

Anticancer Activity

Research has indicated that derivatives of hydrazone compounds often exhibit significant anticancer properties. A study involving similar hydrazone derivatives showed promising results against various cancer cell lines. For instance:

- Case Study : A related compound demonstrated an IC value of less than 10 µM against human colon carcinoma (HCT-15) cells, indicating potent antiproliferative effects .

The mechanism by which these compounds exert their anticancer effects typically involves the induction of apoptosis and the inhibition of cell proliferation through the modulation of various signaling pathways. The presence of electron-donating groups such as methoxy and hydroxyl on the phenyl ring enhances the interaction with target proteins involved in cancer cell survival.

Antibacterial Activity

In addition to anticancer effects, this compound may also possess antibacterial properties. Research has shown that similar compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Case Study : A study evaluated the antibacterial activity of a related hydrazone against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of 2-(2,4-dichlorophenoxy)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide can be attributed to its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Dichlorophenoxy Group | Enhances lipophilicity and bioavailability |

| Hydroxyl Group | Increases hydrogen bonding potential with biological targets |

| Methoxy Group | Improves electron donation, enhancing reactivity |

Summary of Findings

The biological activity of 2-(2,4-dichlorophenoxy)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide appears promising based on existing literature. Its potential as an anticancer and antibacterial agent warrants further investigation through in vivo studies and clinical trials.

Q & A

Basic: What are the key synthetic steps for this compound, and how are reaction conditions optimized?

The synthesis typically involves:

- Condensation reactions : Coupling the hydrazide moiety with substituted benzaldehyde derivatives under reflux conditions in solvents like ethanol or methanol, often catalyzed by acetic acid .

- Control of substituent positions : Selective introduction of 2,4-dichlorophenoxy and 4-hydroxy-3-methoxybenzylidene groups requires precise pH (4–6) and temperature (60–80°C) to avoid side reactions .

- Purification : Column chromatography or recrystallization (e.g., methanol/chloroform mixtures) ensures high purity (>95%) .

Optimization : Reaction time, solvent polarity, and stoichiometric ratios are adjusted via TLC monitoring .

Basic: Which analytical techniques validate the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms functional groups (e.g., hydrazone proton at δ 10–12 ppm) and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ peak matching C₁₆H₁₃Cl₂N₂O₄) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and detects impurities using silica gel plates .

Basic: What biological activities are associated with this compound?

- Antimicrobial activity : Tested against Gram-positive/negative bacteria via MIC assays, with enhanced efficacy from the dichlorophenoxy group’s electron-withdrawing effects .

- Anticancer potential : Evaluated in vitro against cancer cell lines (e.g., MCF-7, HepG2) through MTT assays, showing IC₅₀ values <10 µM in some studies .

- Mechanistic insights : The hydrazone moiety may inhibit tyrosine kinases or intercalate DNA, inferred from docking studies .

Advanced: How can contradictions in reported biological activity data be resolved?

- Standardized assays : Discrepancies in IC₅₀ values (e.g., 1–20 µM) arise from variations in cell culture conditions or assay protocols. Cross-validation using identical cell lines (e.g., NCI-60 panel) is critical .

- Structural confirmation : Impurities or stereoisomerism (e.g., E/Z configurations) can alter activity. Reanalyze samples via HPLC and X-ray crystallography .

Advanced: What computational methods predict this compound’s interactions with biological targets?

- Density Functional Theory (DFT) : Calculates electron distribution to identify reactive sites (e.g., electrophilic hydrazone carbon) .

- Molecular docking : Simulates binding to targets like EGFR or topoisomerase II using AutoDock Vina, with validation via MD simulations .

- QSAR models : Correlate substituent electronic parameters (Hammett constants) with activity trends .

Advanced: How can synthesis be optimized for higher yields and scalability?

- Solvent selection : Replacing ethanol with DMSO improves solubility of aromatic intermediates, reducing reaction time from 12h to 6h .

- Catalyst screening : Use of p-toluenesulfonic acid instead of acetic acid increases condensation yield by 15% .

- Flow chemistry : Continuous-flow reactors enhance reproducibility for multi-step syntheses .

Advanced: How does the hydrazide moiety influence pharmacological activity?

- Chelation potential : The hydrazide group binds metal ions (e.g., Fe³⁺, Cu²⁺), which may modulate oxidative stress in cancer cells .

- Hydrogen bonding : The NH group forms critical interactions with enzyme active sites (e.g., HIV-1 protease), as shown in crystallographic studies .

Basic: What are the stability and solubility profiles under physiological conditions?

- Solubility : Poor aqueous solubility (1.6 µg/mL at pH 7.4) necessitates DMSO stock solutions for in vitro assays .

- Stability : Degrades at pH <3 or >9; store at -20°C under nitrogen to prevent oxidation .

Advanced: How do substituents (e.g., dichlorophenoxy) affect reactivity and bioactivity?

- Electron-withdrawing effects : The 2,4-dichlorophenoxy group increases electrophilicity, enhancing interactions with nucleophilic residues in target proteins .

- Steric hindrance : The 3-methoxy group on the benzylidene ring improves metabolic stability by blocking cytochrome P450 oxidation .

Advanced: What formulation challenges arise from this compound’s physicochemical properties?

- Nanoparticle encapsulation : Liposomal or PLGA-based systems improve bioavailability by addressing low solubility .

- pH-sensitive delivery : Functionalized carriers release the compound selectively in tumor microenvironments (pH 6.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.